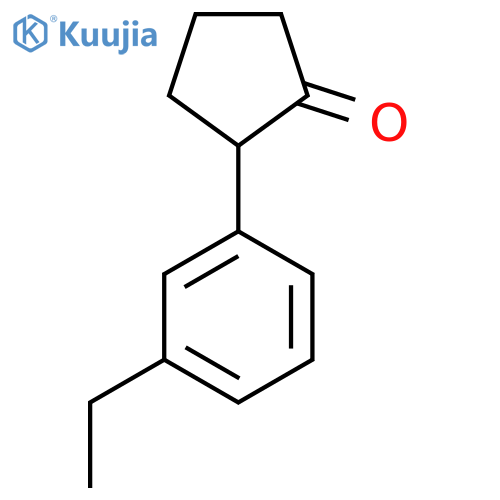Cas no 1391237-86-7 (2-(3-Ethylphenyl)cyclopentan-1-one)

1391237-86-7 structure
商品名:2-(3-Ethylphenyl)cyclopentan-1-one
2-(3-Ethylphenyl)cyclopentan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-1153125
- 2-(3-ethylphenyl)cyclopentan-1-one
- 1391237-86-7
- AKOS020150768
- Cyclopentanone, 2-(3-ethylphenyl)-
- 2-(3-Ethylphenyl)cyclopentan-1-one
-
- インチ: 1S/C13H16O/c1-2-10-5-3-6-11(9-10)12-7-4-8-13(12)14/h3,5-6,9,12H,2,4,7-8H2,1H3
- InChIKey: JIGGRZWULZSZCU-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCC1C1C=CC=C(CC)C=1
計算された属性
- せいみつぶんしりょう: 188.120115130g/mol
- どういたいしつりょう: 188.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.033±0.06 g/cm3(Predicted)
- ふってん: 307.7±31.0 °C(Predicted)
2-(3-Ethylphenyl)cyclopentan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1153125-0.25g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 0.25g |
$840.0 | 2023-06-09 | ||
| Enamine | EN300-1153125-1.0g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 1g |
$914.0 | 2023-06-09 | ||
| Enamine | EN300-1153125-0.05g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 0.05g |
$768.0 | 2023-06-09 | ||
| Enamine | EN300-1153125-0.1g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 0.1g |
$804.0 | 2023-06-09 | ||
| Enamine | EN300-1153125-2.5g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 2.5g |
$1791.0 | 2023-06-09 | ||
| Enamine | EN300-1153125-0.5g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 0.5g |
$877.0 | 2023-06-09 | ||
| Enamine | EN300-1153125-5.0g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 5g |
$2650.0 | 2023-06-09 | ||
| Enamine | EN300-1153125-10.0g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 10g |
$3929.0 | 2023-06-09 |
2-(3-Ethylphenyl)cyclopentan-1-one 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Oliver D. John Food Funct., 2020,11, 6946-6960
1391237-86-7 (2-(3-Ethylphenyl)cyclopentan-1-one) 関連製品
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
